(2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate
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Overview
Description
The compound (2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoate ester group, a hydroxy group, and a methoxybenzyl ether, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate can be achieved through a multi-step organic synthesis process. The key steps involve the formation of the benzoate ester, the introduction of the hydroxy group, and the attachment of the methoxybenzyl ether. Common reagents used in these reactions include benzoic acid derivatives, alcohols, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
(2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxybenzyl ether groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate esters, hydroxybenzoates, and methoxybenzyl ethers. Examples include:
- Methyl 4-hydroxybenzoate
- Ethyl 4-methoxybenzoate
- 4-Hydroxy-3-methoxybenzyl alcohol
Uniqueness
The uniqueness of (2S,4R,5S,E)-5-hydroxy-8-((4-methoxybenzyl)oxy)-4,6-dimethyl-3-oxooct-6-en-2-yl benzoate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H30O6 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[(E,2S,4R,5S)-5-hydroxy-8-[(4-methoxyphenyl)methoxy]-4,6-dimethyl-3-oxooct-6-en-2-yl] benzoate |
InChI |
InChI=1S/C25H30O6/c1-17(14-15-30-16-20-10-12-22(29-4)13-11-20)23(26)18(2)24(27)19(3)31-25(28)21-8-6-5-7-9-21/h5-14,18-19,23,26H,15-16H2,1-4H3/b17-14+/t18-,19+,23-/m1/s1 |
InChI Key |
IKIIMNWKSYFQTQ-KEBZDAJWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](/C(=C/COCC1=CC=C(C=C1)OC)/C)O)C(=O)[C@H](C)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(C(=CCOCC1=CC=C(C=C1)OC)C)O)C(=O)C(C)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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